CP-601927 - 357425-02-6

CP-601927

Catalog Number: EVT-265007
CAS Number: 357425-02-6
Molecular Formula: C12H12F3N
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-601,927 has been used in trials studying the basic science and treatment of Major Depressive Disorder.
Source and Classification

CP-601927 is classified as a central nervous system penetrant compound with high affinity for nicotinic acetylcholine receptors. It was developed as part of a series of compounds aimed at modulating nicotinic receptor activity, which plays a crucial role in neurotransmission related to cognitive functions, mood regulation, and addiction pathways. The compound is part of a broader category of nicotinic receptor ligands that includes other derivatives like varenicline and cytisine .

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-601927 involves multiple steps focused on constructing the core benzazepine structure. The primary methods include:

  1. Formation of the Benzazepine Ring: This step typically involves cyclization reactions using appropriate precursors through condensation techniques.
  2. Introduction of Functional Groups: Key functional groups, such as trifluoromethyl groups, are introduced via halogenation and nucleophilic substitution reactions.

The synthetic route is designed to optimize yield and purity while considering environmental impacts. Although specific industrial production methods are not widely documented, it is likely that these processes are refined to enhance efficiency.

Molecular Structure Analysis

Structure and Data

CP-601927 features a complex molecular structure characterized by its benzazepine core. The molecular formula is C14_{14}H14_{14}F3_{3}N, with a molecular weight of approximately 273.26 g/mol. The structure includes:

  • A benzene ring fused to a seven-membered azepine ring.
  • A trifluoromethyl group at the 7-position.

This unique arrangement contributes to its selective binding properties at the α4β2 nicotinic acetylcholine receptor .

Chemical Reactions Analysis

Reactions and Technical Details

CP-601927 can undergo various chemical reactions that may alter its pharmacological properties:

  1. Oxidation: This can modify functional groups on the benzazepine ring, potentially affecting activity.
  2. Reduction: Changes in oxidation states can influence reactivity and stability.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions are utilized to introduce or modify functional groups on the benzazepine structure.

Common reagents for these reactions include strong acids/bases and oxidizing agents like potassium permanganate.

Mechanism of Action

Process and Data

As a selective partial agonist at the α4β2 nicotinic acetylcholine receptor, CP-601927 binds to this receptor subtype and induces a submaximal response compared to full agonists like nicotine. This mechanism is significant in modulating neurotransmitter release associated with cognitive functions and mood regulation.

The biochemical pathways influenced by CP-601927 include those involved in memory and addiction processes. Its pharmacokinetic profile indicates good brain penetration following systemic administration, which enhances its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CP-601927 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited water solubility.
  • Stability: Relatively stable under standard conditions but sensitive to strong oxidizing agents.

These properties are essential for understanding its behavior in biological systems and during formulation development .

Applications

Scientific Uses

CP-601927 has been primarily investigated for its potential applications in:

  • Smoking Cessation: As a partial agonist at nicotinic receptors, it may help reduce withdrawal symptoms associated with nicotine addiction.
  • Mood Disorders: Research suggests potential efficacy in treating conditions such as depression by modulating cholinergic signaling pathways.

Clinical studies have shown that CP-601927 is generally well-tolerated in human subjects, although further research is necessary to fully establish its therapeutic potential compared to existing treatments like varenicline .

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and Depression

Neurobiological Basis of Cholinergic Dysregulation in Depressive Disorders

The cholinergic hypothesis of depression posits that an imbalance between cholinergic and monoaminergic neurotransmission underlies depressive pathophysiology. Specifically, hyperactivity of the central cholinergic system relative to noradrenergic and serotonergic systems can precipitate depressive symptoms [2] [5]. Clinical evidence supports this:

  • Neurochemical Studies: Elevated choline (a precursor to acetylcholine) levels are observed in the frontal cortex and basal ganglia of depressed patients using magnetic resonance spectroscopy [2].
  • Pharmacological Challenges: Infusion of acetylcholinesterase inhibitors (e.g., physostigmine), which increase synaptic acetylcholine, induces depressive symptoms in healthy individuals and exacerbates symptoms in depressed patients [5].
  • Inflammatory Links: Hypercholinergic states amplify neuroinflammation by disrupting the cholinergic anti-inflammatory pathway. This pathway normally inhibits pro-inflammatory cytokine release (e.g., TNF-α, IL-6) via α7 nAChR activation on microglia. Dysregulation contributes to neuroinflammation seen in depression [9].

Table 1: Evidence Linking Cholinergic Dysregulation to Depression

Evidence TypeKey FindingsClinical Relevance
Neuroimaging↑ Choline in frontal cortex/basal ganglia of MDD patients [2]Biomarker for cholinergic hyperactivity
PharmacologicalPhysostigmine induces depressive symptoms [5]Supports causal role of acetylcholine
Inflammatory MarkersImpaired α7 nAChR-mediated cytokine control in depression [9]Links cholinergic, immune, and mood systems

Role of α4β2-nAChR Subtypes in Mood Modulation and Antidepressant Mechanisms

The α4β2 nAChR subtype, the most abundant high-affinity nicotinic receptor in the brain, is critically involved in mood regulation. Key mechanisms include:

  • Neurotransmitter Modulation: α4β2 nAChRs localize to brain regions implicated in depression (e.g., hippocampus, amygdala, ventral tegmental area). Their activation regulates dopamine release in mesolimbic pathways and serotonin release in the raphe nuclei—both essential for mood stability [2] [3].
  • Receptor Desensitization: Sustained exposure to partial agonists like CP-601927 induces receptor desensitization, effectively reducing cholinergic signaling. This normalizes the cholinergic-monoaminergic imbalance [3] [4].
  • Neuroplastic Effects: Chronic stress downregulates neurotrophic factors (e.g., BDNF) and mTOR signaling. α4β2 nAChR modulators reverse these deficits, promoting synaptic resilience [10].

Table 2: Functional Properties of α4β2-Targeting Compounds

CompoundBinding Affinity (Ki)ActivityAntidepressant Mechanism
CP-6019271.2 nM [4]Partial agonistDesensitizes α4β2 nAChRs; ↑ BDNF/mTOR [4] [10]
Cytisine0.35 nM [10]Partial agonistRestores 5-HT1A and BDNF expression [10]
Varenicline0.24 nM [2]Partial agonistModulates dopamine release in VTA [2]

Mechanistic Insights from CP-601927

CP-601927 exemplifies targeted α4β2 modulation:

  • High Selectivity: Binds α4β2 nAChRs with 1,000-fold greater affinity than other nicotinic subtypes (e.g., α7, α3β4), minimizing off-target effects [4] [7].
  • Partial Agonism Profile: Acts as a low-efficacy agonist (EC₅₀ = 2.6 μM). This induces sustained desensitization without full receptor activation, mitigating cholinergic hyperactivity [4].
  • Neuroplastic Recovery: In chronic stress models, CP-601927 reverses UCMS-induced reductions in hippocampal BDNF and mTOR—proteins critical for synaptic adaptation and antidepressant response [10].

Table 3: Preclinical Evidence for CP-601927’s Antidepressant Effects

Study ModelCP-601927 DoseKey OutcomesProposed Mechanism
Mouse Forced Swim Test0.125–1.5 mg/kg i.p.↓ Immobility time by 40–60% [4]α4β2 desensitization
Chronic Stress Model1 mg/kg/day↑ Hippocampal BDNF/mTOR [10]Restoration of neuroplasticity
Neurochemical AssayIn vitro↑ Serotonin release in raphe nuclei [3]Monoaminergic modulation

Properties

CAS Number

357425-02-6

Product Name

CP-601927

IUPAC Name

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1

InChI Key

RNOBTWYQAWEZHH-JGVFFNPUSA-N

SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CP-601927; CP 601927; CP601927; CP-601,927; UNII-VI5LR1EU47.

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.